GalNac-L96 analog

Description

Properties

CAS No. |

1159408-72-6 |

|---|---|

Molecular Formula |

C117H175N11O42 |

Molecular Weight |

2407.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[[12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoyl]amino]propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C117H175N11O42/c1-74(129)124-104-110(165-83(10)138)107(162-80(7)135)93(68-158-77(4)132)168-113(104)155-59-29-26-37-96(142)118-53-32-56-121-99(145)50-62-152-71-116(72-153-63-51-100(146)122-57-33-54-119-97(143)38-27-30-60-156-114-105(125-75(2)130)111(166-84(11)139)108(163-81(8)136)94(169-114)69-159-78(5)133,73-154-64-52-101(147)123-58-34-55-120-98(144)39-28-31-61-157-115-106(126-76(3)131)112(167-85(12)140)109(164-82(9)137)95(170-115)70-160-79(6)134)127-102(148)40-24-19-17-15-16-18-20-25-41-103(149)128-66-90(141)65-89(128)67-161-117(86-35-22-21-23-36-86,87-42-46-91(150-13)47-43-87)88-44-48-92(151-14)49-45-88/h21-23,35-36,42-49,89-90,93-95,104-115,141H,15-20,24-34,37-41,50-73H2,1-14H3,(H,118,142)(H,119,143)(H,120,144)(H,121,145)(H,122,146)(H,123,147)(H,124,129)(H,125,130)(H,126,131)(H,127,148)/t89-,90+,93+,94+,95+,104+,105+,106+,107-,108-,109-,110+,111+,112+,113+,114+,115+/m0/s1 |

InChI Key |

GGDUVQWHSIEKKC-LJNDWZPRSA-N |

Isomeric SMILES |

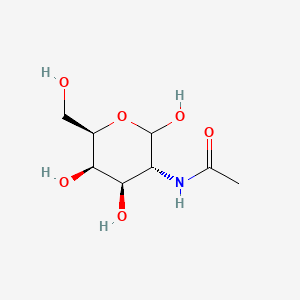

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

GalNac-L96 Analogs: A Technical Guide to Fundamental Properties and Applications in Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the fundamental properties of GalNac-L96 and its analogs. GalNac-L96 is a triantennary N-acetylgalactosamine (GalNAc) ligand that facilitates the targeted delivery of therapeutics, particularly small interfering RNAs (siRNAs), to hepatocytes. This is achieved through high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells. This document details the physicochemical properties, mechanism of action, and synthesis of GalNac-L96, and provides a summary of preclinical data related to GalNac-siRNA conjugates. Furthermore, it outlines key experimental protocols for the evaluation of these compounds and includes visualizations of critical pathways and workflows to aid in research and development.

Core Properties of GalNac-L96 and its Analogs

GalNac-L96 is a synthetic ligand designed to mimic the natural ligands of the ASGPR, thereby enabling selective uptake of conjugated payloads into liver cells.[1] Its triantennary structure is crucial for high-affinity binding to the receptor.[2]

Physicochemical Properties

The fundamental properties of GalNac-L96 and its intermediates are summarized in the table below. These properties are essential for understanding the molecule's behavior in biological systems and for its application in drug conjugation.

| Property | Value | Reference |

| GalNac-L96 | ||

| CAS Number | 1159408-61-3 | [3] |

| Molecular Formula | C121H179N11O45 | |

| Molecular Weight | 2507.76 g/mol | |

| Purity | ≥98% | |

| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | |

| Storage | -20°C for up to 4 years (solid) | |

| GalNac-L96 Free Base | ||

| CAS Number | 1159408-61-3 | |

| Molecular Formula | C121H179N11O45 | |

| Molecular Weight | 2507.76 g/mol | |

| GalNac-L96 TEA Salt | ||

| CAS Number | 1159408-62-4 | |

| Molecular Formula | C121H179N11O45 | |

| Molecular Weight | 2507.8 g/mol |

Binding Affinity to Asialoglycoprotein Receptor (ASGPR)

The affinity of GalNac-L96 conjugated to oligonucleotides for the ASGPR is a critical parameter for its efficacy in targeted delivery. The following table summarizes the reported inhibitory constants (Ki).

| Conjugate | Ki (nM) | Reference |

| Oligonucleotide H12 (A-PO-HCV-L96) | 10.4 | |

| RNA R1 (sense-L96) | 8.8 |

Mechanism of Action: Receptor-Mediated Endocytosis

The targeted delivery of GalNac-L96-conjugated therapeutics is mediated by the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. The process involves the following key steps:

-

Binding: The triantennary GalNAc moiety of the conjugate binds with high affinity to the ASGPR.

-

Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via clathrin-mediated endocytosis, forming an endosome.

-

Endosomal Trafficking and Release: The endosome acidifies, leading to the dissociation of the GalNAc-siRNA conjugate from the ASGPR. The ASGPR is then recycled back to the cell surface. A small fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm.

-

RNA Interference (RNAi): In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary messenger RNA (mRNA), leading to gene silencing.

The following diagram illustrates the signaling pathway of GalNac-siRNA conjugate uptake and action.

Synthesis of GalNac-L96

The synthesis of GalNac-L96 has been approached through various methods, with a focus on improving efficiency and scalability. A "standard approach" and a more recent "pot-economy" method have been described. The pot-economy method offers a more streamlined process, reducing the number of purification steps and improving the overall yield.

The following diagram outlines a generalized workflow for the synthesis of GalNac-L96.

Preclinical Data of GalNac-siRNA Conjugates

Preclinical studies in animal models have demonstrated the efficacy of GalNac-siRNA conjugates in mediating robust and durable gene silencing in the liver.

| Parameter | Species | Value | Reference |

| In Vivo Efficacy | |||

| ED50 (single dose) | Mouse | ~1 mg/kg | |

| Pharmacokinetics | |||

| Route of Administration | Mouse | Subcutaneous (SC) | |

| Tissue Distribution | Mouse | Primarily liver | |

| Safety | |||

| Chronic Dosing (9 months) | Rodents | No adverse effects observed |

Experimental Protocols

ASGPR Binding Affinity Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the binding affinity of GalNac-L96 analogs or their conjugates to the ASGPR.

Materials:

-

Hepatocytes expressing ASGPR (e.g., primary human hepatocytes or HepG2 cells)

-

Radiolabeled or fluorescently-labeled reference ligand (e.g., [125I]-asialoorosomucoid or a fluorescently-labeled GalNAc conjugate)

-

Unlabeled competitor (GalNac-L96 analog or conjugate)

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, 2 mM CaCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Preparation: Plate hepatocytes in a suitable multi-well plate and culture until confluent.

-

Assay Setup:

-

Wash the cells with binding buffer.

-

Prepare a series of dilutions of the unlabeled competitor in binding buffer.

-

Add a fixed concentration of the labeled reference ligand to each well.

-

Add the different concentrations of the unlabeled competitor to the wells.

-

-

Incubation: Incubate the plate at 4°C for a specified time (e.g., 2 hours) to reach binding equilibrium.

-

Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold wash buffer to remove unbound ligand.

-

Detection:

-

For radiolabeled ligands, lyse the cells and measure the radioactivity using a scintillation counter.

-

For fluorescently-labeled ligands, measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled competitor. Calculate the IC50 value and subsequently the Ki using the Cheng-Prusoff equation.

In Vivo Gene Silencing in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of a GalNac-siRNA conjugate in silencing a target gene in the liver of mice.

Materials:

-

GalNac-siRNA conjugate targeting the gene of interest

-

Control siRNA (non-targeting)

-

Saline or phosphate-buffered saline (PBS) for injection

-

C57BL/6 mice (or other appropriate strain)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

-

Dosing:

-

Prepare the GalNac-siRNA conjugate and control siRNA in saline or PBS at the desired concentrations.

-

Administer a single subcutaneous injection of the siRNA solution to the mice.

-

-

Tissue Collection: At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice and harvest the livers.

-

RNA Extraction: Isolate total RNA from a portion of the liver tissue using a suitable RNA extraction kit.

-

qRT-PCR Analysis:

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene (for normalization).

-

-

Data Analysis: Calculate the relative expression of the target gene in the treated groups compared to the control group to determine the percentage of gene silencing.

The following diagram illustrates the experimental workflow for in vivo gene silencing.

Conclusion

GalNac-L96 and its analogs represent a powerful platform for the targeted delivery of nucleic acid-based therapeutics to the liver. Their high affinity for the ASGPR enables efficient and specific uptake by hepatocytes, leading to potent and durable pharmacological effects, as demonstrated in preclinical models. The well-defined mechanism of action and the development of efficient synthetic routes make GalNac-L96 a valuable tool for researchers and drug developers in the field of RNAi therapeutics. This guide provides a foundational understanding of the core properties and experimental considerations for working with these important molecules. Further research and development in this area hold the promise of new and improved treatments for a variety of liver-related diseases.

References

The Discovery and Synthesis of GalNac-L96 Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of therapeutic oligonucleotides to hepatocytes has been revolutionized by the development of N-acetylgalactosamine (GalNac) conjugates. Among these, the triantennary GalNac-L96 analog has emerged as a critical component in the design of liver-specific small interfering RNA (siRNA) and antisense oligonucleotide (ASO) therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of the this compound. We present a detailed examination of both the standard and a more recent, resource-efficient "pot-economy" synthesis approach. Furthermore, this guide includes a compilation of quantitative data on the binding affinity and in vivo efficacy of GalNac-L96 conjugates, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathway.

Introduction: The Advent of Targeted Oligonucleotide Delivery

The therapeutic potential of oligonucleotides has long been recognized; however, their clinical translation has been hampered by challenges in achieving efficient and specific delivery to target tissues. The discovery that the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and almost exclusively expressed on the surface of hepatocytes, recognizes terminal galactose and N-acetylgalactosamine residues has paved the way for liver-targeted drug delivery.[1][2] This receptor exhibits a high binding affinity for multivalent GalNac ligands, a phenomenon known as the "cluster effect," where triantennary structures show a 10^6-fold increase in affinity compared to monovalent ligands.[1] This has led to the development of GalNac-conjugated oligonucleotides, which are efficiently internalized by hepatocytes via ASGPR-mediated endocytosis.[1][3]

The this compound is a triantennary GalNac ligand that has been successfully utilized in the development of siRNA therapeutics, such as Inclisiran, for the treatment of hypercholesterolemia. Its structure is optimized for high-affinity binding to ASGPR, leading to robust and sustained gene silencing in the liver.

Quantitative Data

The following tables summarize key quantitative data related to the binding affinity and in vivo efficacy of GalNac-L96 and its conjugates.

| Ligand/Conjugate | Receptor/Target | Assay | Affinity Metric | Value | Reference(s) |

| Monovalent GalNAc | ASGPR | Competition Assay | Ki | ~40 µM | |

| Triantennary GalNAc Oligonucleotides | ASGPR | Competition Assay | Ki | nM range | |

| Oligonucleotide H12 (A-PO-HCV-L96) | ASGPR | Ki | 10.4 nM | ||

| RNA R1 (sense-L96) | ASGPR | Ki | 8.8 nM |

Table 1: Binding Affinity Data

| Conjugate | Target Gene | Animal Model | Administration | Efficacy Metric | Value | Reference(s) |

| siRNA-GalNAc | TTR | Mouse | Subcutaneous | ED50 | 1 mg/kg | |

| GalNAc-conjugated ASOs | Mouse | Potency Improvement | ~20-fold |

Table 2: In Vivo Efficacy Data

Synthesis of this compound

Two primary synthetic routes for the this compound have been described: a standard approach and a more recent "pot-economy" method designed to be more resource-effective and environmentally friendly.

Standard Synthesis Approach

The standard synthesis of GalNac-L96 is a multi-step process that often involves protection and deprotection steps and purification by column chromatography at various stages. This method, while reliable, can be resource-intensive, utilizing significant amounts of solvents and sometimes employing toxic reagents like palladium on carbon (Pd/C) for deprotection.

Novel Pot-Economy Synthesis Approach

In an effort to improve the efficiency and sustainability of GalNac-L96 synthesis, a "pot-economy" approach has been developed. This method aims to reduce the number of separate reaction and purification steps by conducting multiple transformations in a single reaction vessel. This approach significantly reduces the consumption of reagents and solvents and minimizes waste generation.

Experimental Protocols

This protocol is a composite representation based on the principles of the pot-economy synthesis described in the literature. Specific details may vary.

First Pot:

-

Reaction Setup: In a round-bottom flask, dissolve the starting materials for the core scaffold in a suitable solvent mixture (e.g., DCM-EtOH-Et3N).

-

Coupling Reaction: Add the appropriate coupling reagents (e.g., HBTU and Hünig's base) to facilitate the formation of amide bonds, assembling the triantennary structure. Stir the reaction mixture at room temperature for 8 hours.

-

Work-up and Extraction: Pour the reaction mixture into water and extract the product with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel.

Synthesis of the Final Product (Compound 10):

-

Reaction: Combine the purified intermediate with the protected GalNAc-acid derivative in a suitable solvent.

-

Coupling: Add coupling reagents and stir at room temperature.

-

Purification: After the reaction is complete, purify the final product by flash column chromatography to yield the desired this compound. The total yield for this two-stage process is reported to be approximately 61%.

Synthesis of L-96 GalNAc CPG:

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve 1.0 g (0.4 mmol, 10 eq) of the final this compound (compound 10) in 8 mL of a 1:1 v/v pyridine-DMF mixture.

-

Addition of Reagents: Sequentially add 12 mg (0.1 mmol, 2.5 eq) of DMAP, 1.0 g of succinylated LCAA-CPG (40 µmol/g), and 62 µL (0.4 mmol, 10 eq) of diisopropylcarbodiimide under stirring.

-

Incubation: Leave the mixture at ambient temperature for 48 hours, with gentle shaking daily.

-

Loading Calculation: To determine the loading of the GalNAc CPG, transfer approximately 15 mg of the dried CPG to a flask and add 10 mL of 5% TFA in DCM. After 15 minutes, measure the absorbance of the solution at 505 nm. Calculate the loading (L) in µmol/g using the formula: L = (V × 1000 × Abs) / (78 × m), where V is the total volume (mL), Abs is the absorbance, 78 is the extinction coefficient of the dimethoxytrityl cation, and m is the mass of the CPG (mg).

Mechanism of Action: ASGPR-Mediated Endocytosis

The biological activity of GalNac-L96 conjugated oligonucleotides is dependent on their specific uptake into hepatocytes via ASGPR-mediated endocytosis.

Signaling Pathway

The binding of a triantennary GalNac-L96 conjugate to the ASGPR on the hepatocyte surface initiates a cascade of events leading to the internalization of the oligonucleotide.

Caption: ASGPR-mediated endocytosis of a GalNac-L96 conjugate.

The process begins with the high-affinity binding of the GalNac-L96 conjugate to the ASGPR. This ligand-receptor complex is then internalized into the cell through clathrin-coated pits. Once inside the cell, the complex is trafficked to early endosomes. The acidic environment of the endosome facilitates the dissociation of the GalNac-L96 conjugate from the ASGPR. The ASGPR is then recycled back to the cell surface for further rounds of ligand binding and internalization. The oligonucleotide conjugate escapes from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate the cleavage of its target mRNA, resulting in gene silencing. A portion of the internalized conjugate may also be trafficked to the lysosome for degradation.

Experimental Protocols for Biological Assays

This protocol is a generalized procedure for determining the binding affinity of GalNac-L96 conjugates to the ASGPR.

-

Reagents and Materials: Recombinant human trimeric ASGR1 protein, a fluorescently labeled tri-GalNAc ligand (tracer), test compounds (GalNac-L96 analogs), and a suitable assay buffer.

-

Assay Procedure (Fluorescence Polarization): a. Prepare a series of dilutions of the test compounds. b. In a 384-well microplate, add the ASGR1 protein, the fluorescent tracer, and the test compound dilutions. c. Incubate the plate at room temperature to allow the binding to reach equilibrium. d. Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol describes a general method to assess the ability of GalNac-L96-siRNA conjugates to be taken up by hepatocytes and silence a target gene.

-

Cell Culture: Plate primary human hepatocytes in collagen-coated plates and culture under appropriate conditions.

-

Treatment: Treat the cells with varying concentrations of the GalNac-L96-siRNA conjugate in the presence or absence of human serum.

-

Uptake Analysis: a. After a specified incubation time (e.g., 1 hour), lyse the cells. b. Quantify the intracellular concentration of the siRNA conjugate using a suitable method, such as quantitative reverse transcription PCR (qRT-PCR) or a hybridization-based assay.

-

Gene Silencing Analysis: a. After a longer incubation period (e.g., 24-48 hours), harvest the cells and isolate the total RNA. b. Perform qRT-PCR to measure the mRNA levels of the target gene, normalized to a housekeeping gene.

-

Data Analysis: Calculate the percentage of target gene knockdown relative to untreated control cells.

This protocol outlines a general procedure for evaluating the in vivo performance of GalNac-L96 conjugates in an animal model.

-

Animal Model: Use a relevant animal model, such as mice, for the study.

-

Administration: Administer the GalNac-L96 conjugate (e.g., siRNA or ASO) to the animals via a clinically relevant route, such as subcutaneous injection.

-

Efficacy Assessment: a. At various time points after administration, collect tissue samples (e.g., liver). b. Analyze the expression of the target gene (mRNA or protein) in the liver to determine the extent and duration of gene silencing.

-

Biodistribution Assessment: a. Utilize a labeled version of the GalNac-L96 conjugate (e.g., fluorescently or radiolabeled). b. At different time points post-administration, perform whole-body imaging or collect various organs (liver, spleen, kidney, etc.). c. Quantify the amount of the conjugate in each organ to determine its tissue distribution.

-

Data Analysis: Analyze the data to determine key pharmacokinetic and pharmacodynamic parameters, such as the ED50, tissue accumulation, and clearance of the conjugate.

Conclusion

The this compound represents a significant advancement in the field of targeted oligonucleotide therapeutics. Its ability to specifically and efficiently deliver siRNA and ASOs to hepatocytes via the ASGPR has enabled the development of potent and durable therapies for liver-related diseases. The ongoing refinement of its synthesis, particularly through pot-economy approaches, promises to make these life-changing therapies more accessible. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to further harness the potential of GalNac-mediated delivery.

References

- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]

The Architecture and Mechanism of GalNAc-L96 Analogs: A Technical Guide for Advanced Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the structure and function of GalNAc-L96 analogs, pivotal molecules in the targeted delivery of oligonucleotide therapeutics. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of GalNAc-L96 analog technology, offering a comprehensive overview of its chemical synthesis, mechanism of action, and application in creating potent and specific liver-targeting therapies. Through a detailed examination of experimental protocols, quantitative data, and key signaling pathways, this guide serves as an essential resource for advancing the next generation of genetic medicines.

Introduction: The Advent of Targeted Oligonucleotide Therapeutics

The therapeutic potential of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has long been recognized. However, their clinical utility has been hampered by challenges in achieving efficient and specific delivery to target tissues. The development of N-acetylgalactosamine (GalNAc)-conjugated oligonucleotides has emerged as a groundbreaking solution, enabling precise targeting of hepatocytes through the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these liver cells.[1][2] The triantennary GalNAc ligand, L96, has proven to be a particularly effective targeting moiety. This guide focuses on a key intermediate in the synthesis of this ligand, the this compound (CAS 1159408-72-6), providing a detailed exploration of its structure, synthesis, and role in the function of the final GalNAc-L96 conjugate.

Structure and Synthesis of the this compound

The this compound is a complex molecule that serves as a crucial building block in the synthesis of the fully functional GalNAc-L96 ligand. Its structure is designed to present three GalNAc residues in a specific spatial arrangement that maximizes binding affinity to the ASGPR.

Molecular Structure:

-

Molecular Weight: 2407.69 g/mol [3]

-

Core Scaffold: A branched scaffold that serves as the backbone for the attachment of the three GalNAc-containing arms.

-

GalNAc Moieties: Three N-acetylgalactosamine sugars, which are the recognition elements for the ASGPR.

-

Linker: A spacer molecule that connects the GalNAc moieties to the core scaffold and ultimately to the oligonucleotide cargo.

Synthetic Pathway Overview

The synthesis of the this compound is a multi-step process that involves the careful assembly of its constituent parts. While various synthetic strategies exist, a common approach involves a convergent synthesis where the GalNAc-containing arms are first synthesized and then coupled to a central branching core.

A more recent and efficient "pot-economy" method has been developed to streamline the synthesis, reducing the number of purification steps and improving overall yield. This approach involves the sequential addition of reagents in a single reaction vessel, minimizing waste and improving the efficiency of the synthesis.

Below is a generalized schematic of the synthetic approach:

Caption: A generalized workflow for the synthesis of the GalNAc-L96 ligand, highlighting the formation of the this compound as a key intermediate.

Function and Mechanism of Action

The primary function of the GalNAc-L96 ligand, derived from its analog, is to act as a high-affinity targeting agent for the ASGPR on hepatocytes. This targeted delivery is the cornerstone of its therapeutic efficacy.

ASGPR-Mediated Endocytosis Pathway

The journey of a GalNAc-L96-conjugated oligonucleotide from the bloodstream into the hepatocyte cytoplasm is a highly orchestrated process known as receptor-mediated endocytosis.

Caption: The signaling pathway of ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate, leading to gene silencing.

Upon subcutaneous injection, the GalNAc-siRNA conjugate is rapidly absorbed and distributed to the liver. The three GalNAc residues of the L96 ligand bind with high affinity to the ASGPR on the hepatocyte surface. This binding triggers the internalization of the receptor-ligand complex into the cell via clathrin-mediated endocytosis.

Inside the cell, the complex is enclosed within an early endosome. As the endosome matures, its internal pH drops, causing a conformational change in the ASGPR and leading to the dissociation of the GalNAc-siRNA conjugate. The ASGPR is then recycled back to the cell surface for further rounds of ligand uptake, while the oligonucleotide is trafficked to late endosomes and lysosomes. A small but therapeutically significant fraction of the siRNA escapes the endosomal pathway and enters the cytoplasm.

Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to its complementary messenger RNA (mRNA) target, leading to the cleavage and subsequent degradation of the mRNA. This process effectively silences the expression of the target gene.

Quantitative Data on GalNAc-L96 Conjugates

The efficacy and pharmacokinetic properties of GalNAc-L96 conjugated oligonucleotides have been extensively studied. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Binding Affinity and In Vitro Efficacy

| Conjugate | Target | Binding Affinity (Ki) to ASGPR | In Vitro Efficacy (IC50) | Reference |

| GalNAc-L96-Oligonucleotide H12 | HCV | 10.4 nM | Not Reported | MedChemExpress |

| GalNAc-L96-RNA R1 | Not Specified | 8.8 nM | Not Reported | MedChemExpress |

Table 2: In Vivo Efficacy of GalNAc-siRNA Conjugates

| Drug | Target | Species | ED50 | Maximum Knockdown | Dosing Regimen | Reference |

| Revusiran (ALN-TTRsc) | Transthyretin (TTR) | Human | Not Reported | ~90% | 2.5-10 mg/kg (multiple doses) | |

| Givosiran (ALN-AS1) | ALAS1 | Human | Not Reported | Not Reported | 2.5 mg/kg monthly | |

| ALN-GO1 | Glycolate Oxidase (GO) | Mouse | 1.25 mg/kg (single dose), 0.3 mg/kg (multi-dose) | Up to 79% reduction in urinary oxalate | Subcutaneous | |

| ALN-AT3 | Antithrombin (AT) | Mouse | Not Reported | ~75% | 0.5 mg/kg weekly |

Table 3: Pharmacokinetic Parameters of GalNAc-Oligonucleotides

| Parameter | Mouse | Monkey | Human | Reference |

| Tmax (subcutaneous) | 15 - 60 min | 1 - 4 hours | 0.5 - 5 hours | |

| Plasma Half-life | Short, rapid clearance | Short, rapid clearance | Short, rapid clearance | |

| Tissue Distribution | Primarily liver, some kidney | Primarily liver, some kidney | Primarily liver, some kidney | |

| Liver Half-life of ASO | Weeks | Weeks | Weeks |

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the synthesis and evaluation of GalNAc-L96 analogs and their conjugates.

Synthesis of this compound (Illustrative Pot-Economy Approach)

This protocol is a generalized representation based on the principles of pot-economy synthesis.

Caption: A simplified workflow for the pot-economy synthesis of a this compound.

Materials:

-

Protected GalNAc acid derivative

-

Linker precursors

-

Trifunctional core molecule

-

Coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., DIPEA)

-

Deprotection reagents (e.g., TFA for Boc groups, Pd/C and H₂ for Cbz groups)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Silica gel for column chromatography

Procedure:

-

First Pot - Arm Synthesis:

-

Dissolve the protected GalNAc acid and the first linker component in an anhydrous solvent.

-

Add the coupling reagent and a base, and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove excess reagents.

-

Carry out the deprotection of the newly formed intermediate in the same reaction vessel or after minimal purification.

-

-

Second Pot - Core Assembly:

-

To the solution containing the deprotected GalNAc-linker arm, add the trifunctional core molecule.

-

Add the coupling reagent and base, and stir until the first coupling is complete.

-

Repeat the coupling and deprotection steps iteratively to attach all three GalNAc-linker arms to the core scaffold.

-

-

Purification:

-

Purify the crude protected this compound using silica gel column chromatography.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

In Vivo Evaluation of GalNAc-siRNA Conjugate Efficacy

This protocol outlines a typical experiment to assess the gene silencing efficacy of a GalNAc-siRNA conjugate in a mouse model.

Materials:

-

GalNAc-siRNA conjugate targeting a specific liver-expressed gene

-

Control siRNA (non-targeting or saline)

-

C57BL/6 mice (or other appropriate strain)

-

Subcutaneous injection supplies

-

RNA extraction and purification kits

-

qRT-PCR reagents and instrument

-

ELISA kits for protein quantification

Procedure:

-

Animal Dosing:

-

Acclimate mice for at least one week before the experiment.

-

Administer the GalNAc-siRNA conjugate or control via subcutaneous injection at various dose levels.

-

-

Sample Collection:

-

At predetermined time points (e.g., 7, 14, 28 days post-dose), euthanize the mice.

-

Collect liver tissue and blood samples.

-

-

RNA Analysis:

-

Isolate total RNA from a portion of the liver tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.

-

-

Protein Analysis:

-

If the target gene product is a secreted protein, measure its concentration in the serum using an ELISA.

-

-

Data Analysis:

-

Calculate the percentage of target gene knockdown relative to the control group.

-

Determine the ED50 (the dose required to achieve 50% gene silencing).

-

Conclusion and Future Directions

The this compound is a testament to the power of medicinal chemistry in overcoming the challenges of targeted drug delivery. Its intricate design and efficient synthesis have paved the way for a new class of potent and specific oligonucleotide therapeutics for liver diseases. The robust and durable gene silencing observed with GalNAc-L96 conjugates in both preclinical and clinical settings underscores the transformative potential of this technology.

Future research will likely focus on further optimizing the design of GalNAc ligands to enhance their affinity for ASGPR and to improve their pharmacokinetic properties. Additionally, efforts are underway to expand the application of GalNAc-mediated delivery to other cell types by targeting different cell-surface receptors. The principles learned from the development of the this compound will undoubtedly serve as a valuable blueprint for the design of next-generation targeted therapies for a wide range of diseases.

References

- 1. Pharmacokinetics and Clinical Pharmacology Considerations of GalNAc3-Conjugated Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GalNAc-siRNA conjugates: Prospective tools on the frontier of anti-viral therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to GalNac-L96 Analog: A Key Intermediate for Liver-Targeted Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GalNac-L96 analog is a critical chemical intermediate in the synthesis of GalNAc-L96, a trivalent N-acetylgalactosamine (GalNAc) ligand. This ligand is instrumental in the development of liver-targeted therapies, particularly for antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). By acting as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, GalNAc-L96 facilitates the efficient and specific delivery of therapeutic payloads to the liver. This targeted approach enhances the potency of nucleic acid-based drugs while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the this compound, including its physicochemical properties, its role in the synthesis of GalNAc-L96, and the mechanism of action of the final conjugate.

Physicochemical Properties of this compound

The this compound is a complex molecule with specific chemical characteristics that are essential for its function as a precursor in the synthesis of the final GalNAc-L96 ligand. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C117H175N11O42 | [1][][3] |

| Molecular Weight | 2407.69 g/mol | [1][] |

| Appearance | White to light yellow powder | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO | |

| Storage | -20°C | |

| CAS Number | 1159408-72-6 | |

| Synonyms | N-Acetylgalactosamine-L96 analog; GalNAc-L96; N-acetyl-D-Galactosamine-L96 analog |

Synthesis of GalNAc-L96: The Role of the Analog

The this compound is a pivotal intermediate in the multi-step synthesis of the final GalNAc-L96 ligand. While detailed, step-by-step protocols for the synthesis of the analog itself are often proprietary, the general synthetic strategy for GalNAc-L96 involves the sequential coupling of GalNAc moieties to a central scaffold. The this compound represents a partially assembled form of the final trivalent ligand.

A standard approach for the synthesis of GalNAc-L96 involves a convergent strategy where the this compound, containing one or two GalNAc units, is further reacted to attach the remaining GalNAc moieties and the linker arm for conjugation to the oligonucleotide.

Below is a generalized workflow for the synthesis of a triantennary GalNAc-oligonucleotide conjugate, highlighting the stage where the this compound is a key component.

Caption: Generalized workflow for the synthesis of a GalNAc-oligonucleotide conjugate.

Mechanism of Action: ASGPR-Mediated Endocytosis

The therapeutic efficacy of GalNAc-conjugated oligonucleotides relies on their specific uptake by hepatocytes through ASGPR-mediated endocytosis. This process ensures that the drug is concentrated in the target organ, the liver.

The binding of the trivalent GalNAc ligand to ASGPR triggers the internalization of the receptor-ligand complex into the cell via clathrin-mediated endocytosis. Once inside the cell, the complex is trafficked through endosomal compartments. The acidic environment of the late endosome facilitates the dissociation of the GalNAc-siRNA conjugate from the receptor. The ASGPR is then recycled back to the cell surface, while the oligonucleotide is released into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Caption: ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate.

Quantitative Data on GalNAc-siRNA Conjugates

The high affinity of the trivalent GalNAc ligand for ASGPR translates to potent in vivo activity of the conjugated siRNA. The table below summarizes key quantitative data for GalNAc-L96 conjugated oligonucleotides from published studies.

| Parameter | Value | Description | Source |

| Ki (ASGPR Binding) | 8.8 nM | Dissociation constant for an RNA carrying the triantennary GalNAc ligand R1 (sense-L96) binding to ASGPR. | |

| Ki (ASGPR Binding) | 10.4 nM | Dissociation constant for the oligonucleotide H12 (A-PO-HCV-L96) carrying the triantennary GalNAc binding to ASGPR. | |

| In Vivo Efficacy (ED50) | ~1 mg/kg | Median effective dose for target gene silencing in mice following a single subcutaneous dose of an optimally chemically modified siRNA-GalNAc conjugate. |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of GalNAc-siRNA conjugates. Below are generalized methodologies for key experiments.

Synthesis of GalNAc-L96 Conjugated Oligonucleotides

A robust and resource-effective pot-economy method for the synthesis of triantennary GalNAc and GalNAc phosphoramidite/CPG has been developed for laboratory scales.

Materials:

-

Protected GalNAc monomers

-

Central scaffold with reactive groups

-

Coupling reagents (e.g., HBTU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, ACN)

-

Solid support (e.g., CPG) for oligonucleotide synthesis

-

Standard phosphoramidites for oligonucleotide synthesis

General Procedure:

-

Scaffold Synthesis: Synthesize the central trivalent scaffold.

-

GalNAc Monomer Activation: Activate the protected GalNAc monomers for coupling.

-

Coupling: Sequentially couple the activated GalNAc monomers to the central scaffold to form the this compound and subsequently the final trivalent GalNAc-L96 ligand.

-

Purification: Purify the GalNAc-L96 ligand using column chromatography.

-

Phosphoramidite Synthesis: Convert the purified GalNAc-L96 ligand into a phosphoramidite for automated oligonucleotide synthesis.

-

Oligonucleotide Synthesis: Synthesize the desired siRNA sequence on a solid support using standard phosphoramidite chemistry, incorporating the GalNAc-L96 phosphoramidite at the desired position (typically the 3' end of the sense strand).

-

Deprotection and Purification: Deprotect the synthesized oligonucleotide and purify it using HPLC.

In Vitro Evaluation of GalNAc-siRNA Uptake and Silencing

Cell Culture:

-

Hepatocytes (e.g., primary human hepatocytes or HepG2 cells) are cultured in appropriate media.

Uptake Assay:

-

Plate hepatocytes in multi-well plates.

-

Treat the cells with varying concentrations of fluorescently labeled GalNAc-siRNA conjugates.

-

Incubate for a specified period (e.g., 4, 24, 48 hours).

-

Wash the cells to remove unbound conjugate.

-

Quantify cellular uptake using fluorescence microscopy or flow cytometry.

Gene Silencing Assay:

-

Plate hepatocytes in multi-well plates.

-

Treat the cells with varying concentrations of GalNAc-siRNA conjugates targeting a specific gene.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Lyse the cells and extract total RNA.

-

Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR).

-

Normalize the target mRNA levels to a housekeeping gene.

-

Calculate the percentage of gene silencing relative to a non-targeting control siRNA.

In Vivo Evaluation of GalNAc-siRNA Efficacy in Mice

Animal Model:

-

Use a suitable mouse model (e.g., C57BL/6 mice). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Dosing:

-

Administer the GalNAc-siRNA conjugate via subcutaneous (s.c.) injection at various dose levels (e.g., 0.1 to 10 mg/kg).

-

Include a control group treated with saline or a non-targeting control siRNA.

Sample Collection and Analysis:

-

At specified time points post-injection (e.g., 24, 48, 72 hours), euthanize the mice and collect liver tissue.

-

Homogenize the liver tissue and extract total RNA.

-

Perform qRT-PCR to quantify the target mRNA levels.

-

Normalize to a housekeeping gene and calculate the percentage of gene silencing.

-

Optionally, collect serum samples to measure the levels of the protein product of the target gene.

Conclusion

The this compound is a cornerstone in the construction of sophisticated liver-targeting drug delivery systems. Its role as a key intermediate in the synthesis of the trivalent GalNAc-L96 ligand enables the development of highly potent and specific siRNA and ASO therapeutics. The deep understanding of its chemical properties, the synthetic pathways it is involved in, and the biological mechanism of action of the final conjugates are essential for researchers and drug developers working to advance the field of nucleic acid-based medicines for hepatic diseases. The provided data and experimental frameworks serve as a valuable resource for the design and evaluation of next-generation liver-targeted therapies.

References

A Technical Guide to Triantennary N-Acetylgalactosamine (GalNAc) Ligands for Hepatocyte-Targeted Drug Delivery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Triantennary N-acetylgalactosamine (GalNAc) ligands have emerged as a leading platform for the targeted delivery of therapeutics, particularly oligonucleotides, to hepatocytes. By leveraging the high-affinity interaction with the asialoglycoprotein receptor (ASGPR), which is densely expressed on the surface of liver cells, these conjugates facilitate efficient and selective cellular uptake. This guide provides a comprehensive overview of the structure, mechanism of action, synthesis, and characterization of a representative triantennary GalNAc ligand, herein referred to as GalNac-L96, serving as an archetype for this class of molecules.

Introduction to Triantennary GalNAc Ligands

The selective delivery of therapeutic payloads to specific cell types is a paramount objective in modern drug development. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR) presents an ideal target.[1] This C-type lectin is abundantly and almost exclusively expressed on hepatocytes, with approximately 500,000 copies per cell, and it mediates the rapid endocytosis of glycoproteins exposing terminal galactose or N-acetylgalactosamine residues.[2][3]

It was discovered that multivalent ligands exhibit a significantly higher binding affinity for ASGPR than their monovalent counterparts, a phenomenon known as the "cluster effect."[4] Specifically, ligands presenting three GalNAc moieties in a precise spatial arrangement—a triantennary configuration—demonstrate optimal receptor binding and internalization.[5] This has led to the development of GalNAc-conjugated therapeutics, including multiple FDA-approved siRNA drugs, that show remarkable potency and duration of effect. This document will use "GalNac-L96" as a representative model to explore the technical details of this powerful delivery platform.

Molecular Structure and Design Principles

The canonical triantennary GalNAc ligand consists of three key components: the targeting moieties, a scaffold, and a linker for payload conjugation.

-

Targeting Moiety: Three N-acetylgalactosamine (GalNAc) sugars serve as the recognition elements for ASGPR.

-

Scaffold: A branching core, often derived from a molecule like tris(hydroxymethyl)aminomethane (Tris), positions the three GalNAc residues at an optimal distance (typically 15-20 Å apart) to engage multiple subunits of the ASGPR hetero-oligomer simultaneously.

-

Linker: A flexible chain connects the scaffold to the therapeutic payload (e.g., an siRNA or antisense oligonucleotide). The linker's length and chemical nature are critical for maintaining the binding affinity of the GalNAc cluster and the activity of the payload.

Mechanism of Action: ASGPR-Mediated Endocytosis

The delivery of a GalNac-L96-conjugated therapeutic is a multi-step process initiated by high-affinity binding to ASGPR on the hepatocyte surface.

-

Binding: The triantennary GalNAc cluster binds to the ASGPR.

-

Internalization: The ligand-receptor complex is rapidly internalized into the cell via clathrin-mediated endocytosis, forming an early endosome.

-

Dissociation: As the endosome acidifies, the pH drops, causing the GalNac-L96 conjugate to dissociate from the ASGPR.

-

Receptor Recycling: The unbound ASGPR is recycled back to the cell surface (a cycle takes about 15 minutes), ensuring a high capacity for continuous uptake.

-

Endosomal Escape: The therapeutic payload, now free within the endosome, must escape into the cytoplasm to reach its site of action (e.g., the RNA-induced silencing complex for siRNA). This is a critical and less-understood step, with estimates suggesting that only a small fraction of the internalized conjugate successfully escapes.

Quantitative Data

The efficacy of triantennary GalNAc ligands is underpinned by their strong binding affinity to ASGPR and the subsequent biological activity of their payload. The following tables summarize representative quantitative data for this class of molecules.

Table 1: Binding Affinity to Asialoglycoprotein Receptor (ASGPR)

| Ligand Type | Parameter | Value | Species | Method |

|---|---|---|---|---|

| Monomeric GalNAc | Kd | Low µM Range | Human | Fluorescence Polarization |

| Triantennary GalNAc (e.g., GalNac-L96) | Kd | Low nM Range (e.g., 1-10 nM) | Human/Rat | Surface Plasmon Resonance |

| Triantennary GalNAc-siRNA | Kd | ~2 nM | Human | Kinetic Modeling |

| Triantennary GalNAc Probe | Kd | 1.5 - 1.9 x 10-6 M | Human | Fluorescence Polarization |

Source:

Table 2: In Vivo Efficacy of a Representative Triantennary GalNAc-siRNA Conjugate

| Parameter | Value | Animal Model | Administration | Target Gene |

|---|---|---|---|---|

| Median Effective Dose (ED50) | ~1 mg/kg | Mouse | Subcutaneous (Single Dose) | Liver-expressed (e.g., TTR) |

| Duration of Effect | > 9 months | Rodent | Chronic Weekly Dosing | Liver-expressed |

| Potency Increase vs. Unconjugated ASO | ~10-fold | Rodent | Systemic | Hepatocyte targets |

Source:

Key Experimental Protocols

The development and characterization of GalNac-L96 conjugates involve several key experimental procedures.

The synthesis of a triantennary GalNAc ligand is a multi-step process in organic chemistry, often culminating in a phosphoramidite building block suitable for automated oligonucleotide synthesis.

-

Preparation of GalNAc Monomer: Start with commercially available per-acetylated galactosamine. Convert it to a fused oxazoline intermediate.

-

Introduction of Linker Arm: Open the oxazoline ring with an alcohol containing a linker of desired length and functionality (e.g., a terminal alkene).

-

Scaffold Assembly: Utilize a convergent synthesis approach. Prepare the trivalent scaffold (e.g., from Tris) with reactive groups.

-

Condensation Reaction: Couple the GalNAc monomer units to the trivalent scaffold via amide bond formation or other stable linkages. This step is critical and has been optimized to achieve high yields (e.g., >75%).

-

Deprotection: Remove protecting groups from the sugar moieties.

-

Functionalization for Conjugation: Introduce a reactive group, such as a phosphoramidite, at the focal point of the linker, allowing for direct incorporation into an automated DNA/RNA synthesizer.

-

Purification and Characterization: Purify each intermediate and the final product using column chromatography. Characterize the structure and purity using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol measures the binding kinetics and affinity of the ligand for the ASGPR.

-

Immobilization: Covalently immobilize purified, recombinant ASGPR protein onto a sensor chip surface (e.g., a CM5 chip).

-

Analyte Preparation: Prepare a dilution series of the GalNac-L96 conjugate in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and a reference flow cell. Measure the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

This protocol assesses the ability of the conjugate to enter target cells.

-

Cell Culture: Plate hepatocytes or hepatocyte-derived cells (e.g., HepG2) in multi-well plates and grow to ~80% confluency.

-

Treatment: Treat the cells with a fluorescently labeled GalNac-L96 conjugate (e.g., Cy5-labeled) at various concentrations for different time points (e.g., 0.5, 2, 4 hours).

-

Competition Assay (for specificity): In a parallel set of wells, pre-incubate cells with a large excess of an unlabeled competitor ligand (e.g., asialofetuin or unlabeled GalNac-L96) before adding the fluorescent conjugate to demonstrate ASGPR-specific uptake.

-

Analysis:

-

Microscopy: Wash the cells, fix, and stain nuclei (e.g., with DAPI). Visualize cellular uptake using fluorescence or confocal microscopy.

-

Flow Cytometry: Wash and detach the cells. Analyze the fluorescence intensity per cell using a flow cytometer to quantify uptake across the cell population.

-

Conclusion

Triantennary GalNAc ligands, represented here by the GalNac-L96 archetype, are a clinically validated and highly effective solution for targeted drug delivery to the liver. Their success is rooted in a rational design that leverages a deep understanding of the ASGPR's biology, resulting in conjugates with high binding affinity, efficient internalization, and potent therapeutic activity. The detailed protocols and quantitative benchmarks provided in this guide offer a foundational framework for researchers and developers working to harness this powerful technology for the treatment of a wide range of hepatic diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Role of GalNac-L96 in Asialoglycoprotein Receptor (ASGPR) Targeting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a pivotal target for the liver-specific delivery of therapeutics. Its high affinity for N-acetylgalactosamine (GalNAc) terminated glycoproteins makes it an ideal candidate for receptor-mediated endocytosis of drug conjugates. Among the various GalNAc-based ligands developed, the triantennary GalNAc ligand, L96, has demonstrated exceptional efficacy in facilitating the targeted delivery of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to the liver. This technical guide provides a comprehensive overview of the role of GalNac-L96 in ASGPR targeting, including its mechanism of action, quantitative binding and efficacy data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: ASGPR-Mediated Endocytosis of GalNac-L96 Conjugates

GalNac-L96 is a synthetic, triantennary N-acetylgalactosamine ligand designed for high-affinity binding to the ASGPR.[1][] The spatial arrangement of the three GalNAc residues in the L96 structure is optimized for multivalent binding to the carbohydrate recognition domains (CRDs) of the ASGPR subunits, leading to a significant enhancement in binding affinity compared to monovalent GalNAc.[3][4]

Upon subcutaneous or intravenous administration, GalNac-L96 conjugated therapeutics circulate in the bloodstream and are recognized by the ASGPR on hepatocytes.[5] This high-affinity interaction triggers clathrin-mediated endocytosis, a process involving the recruitment of adaptor proteins and the formation of clathrin-coated pits. The GTPase dynamin is essential for the scission of these pits from the plasma membrane, forming intracellular vesicles.

Following internalization, the vesicles mature into early endosomes. The acidic environment of the endosome facilitates the dissociation of the GalNac-L96 conjugate from the ASGPR. The receptor is then recycled back to the cell surface for further ligand binding, while the therapeutic cargo is trafficked through the endo-lysosomal pathway. A portion of the siRNA or ASO cargo escapes the endosome and enters the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Quantitative Data

The following tables summarize the quantitative data available for GalNac-L96 and its conjugates in ASGPR targeting.

Table 1: Binding Affinity of GalNac Ligands to ASGPR

| Ligand/Conjugate | Assay Method | Affinity Constant (Kd/Ki) | Source(s) |

| Monovalent GalNAc | Surface Plasmon Resonance (SPR) | 40 µM (Kd) | |

| Bivalent GalNAc Conjugate | Surface Plasmon Resonance (SPR) | 1.3 ± 1.1 nM (KD) | |

| Trivalent GalNAc (L96) Conjugate (RNA) | Competitive Binding Assay | 8.8 nM (Ki) | |

| Trivalent GalNAc (L96) Conjugate (Oligonucleotide) | Competitive Binding Assay | 10.4 nM (Ki) | |

| Givosiran (GalNAc-siRNA) | Mechanistic PK-PD Model | 27.7 nM (KD) | |

| ASGPR Antibody | Surface Plasmon Resonance (SPR) | 4.1 nM (Kd) |

Table 2: In Vivo Efficacy of GalNac-L96-siRNA Conjugates in Mice

| Target Gene | Dosage (mg/kg) | Administration Route | Time Point | % mRNA Reduction | % Serum Protein Reduction | Source(s) |

| Transthyretin (TTR) | 0.75 | Subcutaneous | 35 days | ~80% | Not Reported | |

| Angiopoietin-like 3 (ANGPTL3) | 1 | Subcutaneous | 21 days | Not Reported | 25.4% | |

| Angiopoietin-like 3 (ANGPTL3) | 3 | Subcutaneous | 21 days | Not Reported | 51.5% | |

| Scavenger Receptor B1 (SRB1) (ASO) | Not specified | Not specified | Not specified | 50% | Not Reported |

Table 3: Cellular Uptake of GalNac Conjugates

| Cell Type | Conjugate Type | Uptake Condition | % Uptake / Distribution | Source(s) |

| Mouse Hepatocytes | GalNAc-ASO | In vivo | >80% in hepatocytes | |

| Mouse Non-parenchymal cells | Unconjugated ASO | In vivo | >70% in non-parenchymal cells | |

| Mouse Hepatocytes | Radiolabeled GalNAc-siRNA | In vivo | Overwhelmingly detected in hepatocytes | |

| Primary Mouse Hepatocytes | GalNAc-PS-ASO | In vitro (100 nM) | Saturation of uptake observed |

Experimental Protocols

Competitive ASGPR Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., GalNac-L96) by measuring its ability to compete with a labeled ligand for binding to ASGPR.

Materials:

-

Purified or recombinant ASGPR

-

Labeled ligand (e.g., 125I-asialo-orosomucoid or a fluorescently labeled GalNAc conjugate)

-

Test compound (GalNac-L96)

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.8, containing CaCl2)

-

Wash buffer

-

Filtration apparatus (e.g., 96-well filter plates)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a microplate, add a constant concentration of the labeled ligand to each well.

-

Add the different concentrations of the test compound to the wells.

-

Initiate the binding reaction by adding a constant concentration of ASGPR to each well.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate.

-

Wash the filters with ice-cold wash buffer to remove unbound ligand.

-

Quantify the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence plate reader.

-

Plot the percentage of inhibition of labeled ligand binding versus the concentration of the test compound.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Cellular Uptake Assay in Primary Hepatocytes

This protocol describes a method to quantify the uptake of GalNac-L96-siRNA conjugates into primary hepatocytes.

Materials:

-

Primary hepatocytes

-

Culture medium (e.g., supplemented RPMI)

-

GalNac-L96-siRNA conjugate

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Reagents for stem-loop RT-qPCR

Procedure:

-

Plate primary hepatocytes in a multi-well plate and allow them to adhere.

-

Prepare different concentrations of the GalNac-L96-siRNA conjugate in culture medium.

-

Remove the existing medium from the cells and add the medium containing the GalNac-L96-siRNA conjugate.

-

Incubate the cells for a specific period (e.g., 4 hours) at 37°C to allow for uptake.

-

After incubation, wash the cells multiple times with PBS to remove unbound conjugate.

-

Lyse the cells using a suitable lysis buffer.

-

Quantify the intracellular concentration of the siRNA using a highly sensitive method like stem-loop reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This method uses a stem-loop RT primer for specific reverse transcription of the siRNA, followed by qPCR for quantification.

-

Normalize the siRNA concentration to the total protein concentration or a housekeeping gene to account for variations in cell number.

In Vivo Efficacy Study in Mice

This protocol outlines a general procedure for evaluating the in vivo gene silencing efficacy of GalNac-L96-siRNA conjugates in a mouse model.

Materials:

-

Laboratory mice (e.g., C57BL/6)

-

GalNac-L96-siRNA conjugate targeting a specific liver-expressed gene

-

Saline or PBS for dilution

-

Anesthesia

-

Surgical tools for tissue collection

-

Reagents for RNA extraction and RT-qPCR

Procedure:

-

Acclimatize the mice to the laboratory conditions.

-

Prepare the dosing solution by diluting the GalNac-L96-siRNA conjugate in sterile saline or PBS to the desired concentrations.

-

Administer the conjugate to the mice via a specific route, typically subcutaneous injection.

-

At predetermined time points after administration (e.g., 7, 14, 21, and 35 days), euthanize a cohort of mice.

-

Collect liver tissue and blood samples.

-

Isolate total RNA from the liver tissue samples.

-

Perform RT-qPCR to quantify the mRNA levels of the target gene. Use a housekeeping gene for normalization.

-

Calculate the percentage of mRNA reduction compared to a control group treated with a non-targeting siRNA or vehicle.

-

If applicable, measure the serum levels of the protein encoded by the target gene using methods like ELISA.

Synthesis of GalNac-L96 Conjugates

GalNac-L96 is typically synthesized as a phosphoramidite or loaded onto a controlled pore glass (CPG) solid support for use in automated oligonucleotide synthesis.

General Workflow for Solid-Phase Oligonucleotide Synthesis:

-

The synthesis starts with the GalNac-L96-CPG solid support.

-

The desired oligonucleotide sequence (siRNA or ASO) is synthesized by the sequential addition of phosphoramidite monomers in an automated synthesizer.

-

Each cycle of monomer addition involves four steps: deprotection, coupling, capping, and oxidation.

-

After the synthesis is complete, the oligonucleotide is cleaved from the solid support.

-

Protecting groups are removed from the oligonucleotide bases and the phosphate backbone.

-

The final GalNac-L96-oligonucleotide conjugate is purified using techniques like HPLC.

Signaling Pathways and Experimental Workflows

ASGPR-Mediated Endocytosis Signaling Pathway

The binding of a GalNac-L96 conjugate to ASGPR initiates a cascade of events leading to its internalization.

References

- 1. Adaptor heat shock protein complex formation regulates trafficking of the asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]

- 4. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

GalNac-L96 Analog as a Synthetic Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics is rapidly evolving, with a significant focus on enhancing the delivery of potent molecules to specific cell types, thereby maximizing efficacy and minimizing off-target effects. Within this paradigm, the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a prime target for liver-directed therapies. N-acetylgalactosamine (GalNac) is a natural ligand for ASGPR, and multivalent presentation of GalNac moieties significantly enhances binding affinity and subsequent receptor-mediated endocytosis. This has led to the development of GalNac-based delivery platforms for a variety of therapeutic modalities, most notably small interfering RNAs (siRNAs).

The GalNac-L96 analog is a key triantennary GalNac ligand that has become a cornerstone in the synthesis of hepatocyte-targeting therapeutics. Its unique structural design allows for efficient conjugation to oligonucleotides and other drug molecules, facilitating their specific uptake by liver cells. This technical guide provides a comprehensive overview of the this compound as a critical synthetic intermediate, detailing its synthesis, relevant quantitative data, experimental protocols, and the biological pathways it influences.

Synthesis of GalNac-L96 and its Intermediates

The synthesis of the this compound is a multi-step process that can be approached through various strategies, including a standard linear synthesis and a more recent, resource-efficient "pot-economy" method.

Quantitative Data on Synthesis

| Intermediate/Product | Synthesis Step/Method | Reported Yield | Purity | Reference |

| GalNac-L96 | "Pot-Economy" Synthesis (Overall) | 61% | Not specified for final product | [1] |

| Intermediate in "Pot-Economy" Synthesis | Nucleophilic addition using HBTU | 81% | 98.5% | [2] |

| GalNac-L96 Intermediate L2 | Not specified | Not applicable | ≥98% (HPLC) | [3] |

| GalNac-L96 Intermediate T2 | Not specified | Not applicable | ≥98% (HPLC) | [3] |

| GalNac-L96 Intermediate B2 | Not specified | Not applicable | ≥98% (HPLC) | [3] |

| GalNac-L96 Intermediate T4-Amine | Not specified | Not applicable | ≥98% (HPLC) |

Experimental Protocols

This method focuses on minimizing purification steps and solvent usage. A detailed, step-by-step protocol is outlined in the research paper by Gusev et al. (2024). The general workflow involves a two-pot synthesis strategy.

First Pot:

-

Initial coupling reactions to build the core scaffold.

-

In-situ deprotection and subsequent coupling steps without isolation of intermediates.

Second Pot:

-

Introduction of the GalNac moieties to the scaffold.

-

Final deprotection and purification of the this compound.

A detailed experimental protocol can be found in the supplementary information of the cited reference.

The conjugation of the this compound to an oligonucleotide is a critical step in the development of targeted siRNA therapeutics. This is typically achieved through solid-phase synthesis using a phosphoramidite derivative of the this compound.

Materials:

-

GalNac-L96 phosphoramidite

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleotide

-

Standard DNA/RNA synthesis reagents (activator, oxidizing agent, capping reagents, deblocking agent)

-

Automated DNA/RNA synthesizer

Procedure:

-

Loading of the CPG solid support: The solid support with the first nucleoside is packed into a synthesis column.

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the immobilized nucleoside is removed using a solution of a weak acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The GalNac-L96 phosphoramidite is activated with an activator (e.g., ethylthiotetrazole) and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a mixture of water, pyridine, and tetrahydrofuran).

-

Cleavage and Deprotection: After the final coupling step, the oligonucleotide conjugate is cleaved from the solid support, and all protecting groups are removed using a suitable deprotection solution (e.g., concentrated ammonium hydroxide and ethanol).

-

Purification: The crude GalNac-oligonucleotide conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).

Preclinical and Clinical Efficacy of GalNac-L96 Conjugates

The utility of the this compound as a synthetic intermediate is ultimately demonstrated by the in vivo efficacy and clinical success of the therapeutics derived from it.

Preclinical Data

Preclinical studies in animal models have consistently shown that GalNac-siRNA conjugates, including those utilizing the L96 linker, exhibit potent and durable gene silencing in the liver.

| Therapeutic Target | Animal Model | Key Findings | Reference |

| Transthyretin (TTR) | Mice | Weekly dosing at 1.0 and 2.5 mg/kg led to steady TTR knockdown of 50% and 80%, respectively, sustained for 196 days. | |

| Antithrombin (AT) | Not specified | 100- to 1000-fold lower levels of tissue exposure required for similar biologic effects compared to other oligonucleotide platforms. | |

| ANGPTL3 | Mice | A single 3 mg/kg dose of an L96-siRNA conjugate resulted in a 51.5% reduction in serum ANGPTL3 protein at day 21. | |

| General | Mice with reduced ASGPR | GalNac-siRNA conjugate activity was retained despite a greater than 50% reduction in ASGPR levels. |

Clinical Data

The clinical translation of the GalNac-L96 platform has been highly successful, with several approved drugs and numerous candidates in clinical trials. A prominent example is Inclisiran, a GalNac-L96-siRNA conjugate targeting PCSK9 for the treatment of hypercholesterolemia.

| Drug (Target) | Phase | Key Efficacy Data | Reference |

| Inclisiran (PCSK9) | Phase III (ORION-9, -10, -11) | 51% reduction in LDL-C at 17 months (placebo-adjusted). | |

| Inclisiran (PCSK9) | Phase III (ORION-9, -10, -11) | Time-adjusted placebo-adjusted LDL-C reduction of 51% between 3 and 18 months. | |

| Inclisiran (PCSK9) | Phase III (ORION-10, -11) | 99% of patients showed a placebo-adjusted LDL-C reduction of ≥30%, with a mean reduction of 54.1% from baseline. | |

| Givosiran (ALAS1) | Phase I | Monthly doses of 2.5 mg/kg showed enhanced lowering of target biomarkers compared to quarterly dosing. |

Mechanism of Action: ASGPR-Mediated Endocytosis

The targeted delivery of GalNac-L96 conjugates to hepatocytes is mediated by the asialoglycoprotein receptor (ASGPR). The binding of the trivalent GalNac ligand to ASGPR triggers a well-orchestrated cellular process known as clathrin-mediated endocytosis.

Caption: ASGPR-mediated endocytosis of a GalNac-L96-siRNA conjugate.

Experimental Workflow: Synthesis and Conjugation

The overall process from the synthesis of the this compound to its final conjugation to an siRNA molecule can be visualized as a sequential workflow.

Caption: General workflow for the synthesis and conjugation of GalNac-L96.

Conclusion

The this compound stands as a pivotal synthetic intermediate in the realm of targeted drug delivery, particularly for hepatocyte-directed therapies. Its robust synthesis, coupled with its high affinity for the asialoglycoprotein receptor, has enabled the development of a new class of potent and durable therapeutics. The successful clinical translation of GalNac-L96-siRNA conjugates, such as Inclisiran, underscores the power of this platform. As research continues to refine the synthesis and explore new applications, the this compound is poised to remain a critical tool for drug development professionals working to address a wide range of liver-associated diseases. This technical guide provides a foundational understanding of the core aspects of GalNac-L96, from its synthesis and characterization to its biological mechanism and therapeutic relevance, serving as a valuable resource for researchers and scientists in the field.

References

The Chemical Landscape of GalNac-L96 Analogs: A Technical Guide for Drug Development Professionals

Introduction: The targeted delivery of therapeutic oligonucleotides to hepatocytes has been significantly advanced by the development of N-acetylgalactosamine (GalNac) conjugates. Among these, triantennary GalNac ligands, such as the GalNac-L96 analog, have emerged as a highly effective motif for engaging the asialoglycoprotein receptor (ASGPR) on the surface of liver cells. This engagement facilitates receptor-mediated endocytosis, enabling the specific and efficient delivery of siRNA, ASO, and other nucleic acid-based drugs to the liver. This technical guide provides an in-depth overview of the chemical characteristics, biological activity, and experimental methodologies associated with a representative this compound, intended to inform researchers, scientists, and drug development professionals.

Physicochemical and Biological Properties

The this compound is a complex synthetic molecule designed for optimal interaction with the ASGPR. Its triantennary structure presents three GalNac residues in a precise spatial arrangement to achieve high-affinity binding.

| Property | Value | Reference |

| Molecular Formula | C117H175N11O42 | [1] |

| Molecular Weight | 2407.7 g/mol | [1] |

| Binding Affinity (Ki) to ASGPR | 8.8 nM (for RNA conjugate R1 sense-L96) | [2] |

| 10.4 nM (for oligonucleotide H12 A-PO-HCV-L96) | [2] | |

| In Vivo Efficacy (ED50) | ~0.07 mg/kg (for Vutrisiran, a GalNAc-siRNA conjugate targeting TTR) | [3] |

| Toxicity | Generally well-tolerated. Non-adverse, reversible histologic findings in the liver and kidney at supratherapeutic doses in preclinical studies. No evidence of genotoxicity. Minimal vacuolation observed at doses >50 times the pharmacological dose. |

Mechanism of Action: ASGPR-Mediated Endocytosis

The biological activity of the this compound is predicated on its high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction initiates a cascade of molecular events leading to the internalization of the conjugate via clathrin-mediated endocytosis.

Upon binding of the GalNac-L96-conjugated therapeutic to the ASGPR, the receptor-ligand complex is recognized by the adaptor protein 2 (AP2) complex. This triggers the recruitment of clathrin and other accessory proteins, leading to the formation of a clathrin-coated pit at the plasma membrane. The pit invaginates and eventually pinches off to form a clathrin-coated vesicle containing the therapeutic cargo. Following internalization, the vesicle uncoats, and the acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The therapeutic is then released into the cytoplasm to engage its target, while the ASGPR is recycled back to the cell surface.

Experimental Protocols

Synthesis of a Triantennary this compound

The synthesis of a triantennary GalNac ligand is a multi-step process that can be achieved through a convergent synthetic route. The following provides a generalized workflow based on reported methodologies.

Methodology:

-

Synthesis of GalNAc-Linker Monomer: Commercially available, per-acetylated N-acetylgalactosamine is converted to a glycosyl donor. This is then coupled to a bifunctional linker containing a protected amine and a carboxylic acid or activated ester.

-

Synthesis of the Triantennary Scaffold: A central core molecule with three reactive sites (e.g., amines) is synthesized.

-

Convergent Amide Coupling: The GalNAc-linker monomer is coupled to the triantennary scaffold via amide bond formation. This key step is often optimized for high yield.

-

Deprotection: The protecting groups on the GalNAc hydroxyls and any other protected functionalities are removed under appropriate conditions to yield the final triantennary this compound.

-

Purification: The final product is purified using techniques such as column chromatography or preparative HPLC.

In Vitro Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) can be employed to quantitatively assess the binding affinity of the this compound to the ASGPR.

Methodology:

-

Immobilization of ASGPR: Recombinant human ASGPR is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of the this compound are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.

-

Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Conclusion